molecular formula C14H10Cl2O2 B2877500 (3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one CAS No. 391890-73-6

(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one

Cat. No.: B2877500
CAS No.: 391890-73-6
M. Wt: 281.13
InChI Key: KVCYUKZEPXMSBM-AATRIKPKSA-N
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Description

(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one is a chemical compound that features a furan ring substituted with a 2,3-dichlorophenyl group and a butenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The reaction conditions often include the use of acidic catalysts and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: The butenone chain can be reduced to form saturated ketones or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield diketones, while reduction of the butenone chain can produce alcohols.

Scientific Research Applications

(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one involves its interaction with specific molecular targets. The furan ring and the dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The butenone chain can also participate in covalent bonding with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one is unique due to its specific combination of a furan ring, a dichlorophenyl group, and a butenone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)5-6-10-7-8-13(18-10)11-3-2-4-12(15)14(11)16/h2-8H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCYUKZEPXMSBM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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